N-[(1-ethylpiperidin-2-yl)methyl]propan-1-amine
Overview
Description
N-[(1-ethylpiperidin-2-yl)methyl]propan-1-amine is a chemical compound with the molecular formula C11H24N2. It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpiperidin-2-yl)methyl]propan-1-amine typically involves the reaction of 1-ethylpiperidine with propan-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined and subjected to rigorous quality control measures. The process may include purification steps such as distillation or crystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpiperidin-2-yl)methyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[(1-ethylpiperidin-2-yl)methyl]propan-1-one, while reduction may produce this compound .
Scientific Research Applications
N-[(1-ethylpiperidin-2-yl)methyl]propan-1-amine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving neurotransmitter systems and receptor binding.
Medicine: As a potential therapeutic agent in the treatment of neurological disorders.
Industry: In the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(1-ethylpiperidin-2-yl)methyl]propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(pyridin-2-yl)methanamine
- N-methyl-1-(1-methylpiperidin-2-yl)methanamine
- N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride
Uniqueness
N-[(1-ethylpiperidin-2-yl)methyl]propan-1-amine is unique due to its specific piperidine ring structure and the presence of an ethyl group, which imparts distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
N-[(1-ethylpiperidin-2-yl)methyl]propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-3-8-12-10-11-7-5-6-9-13(11)4-2/h11-12H,3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIYIMIGMJBGKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1CCCCN1CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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